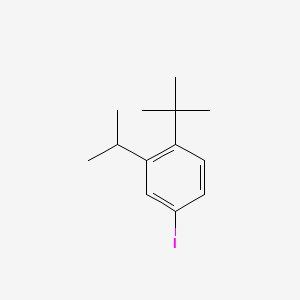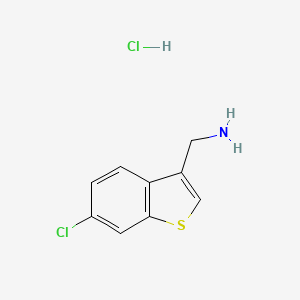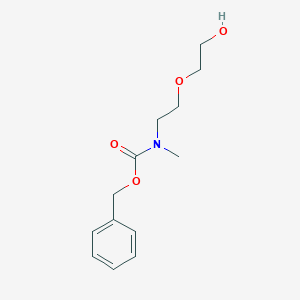
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is an organic compound with the molecular formula C12H17NO4 It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a hydroxyethoxyethyl group, and a methyl group attached to the carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product.
Another synthetic route involves the reaction of benzyl alcohol with 2-(2-hydroxyethoxy)ethyl isocyanate. This reaction also proceeds under mild conditions and results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate moiety can be reduced to form primary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzyl (2-(2-carboxyethoxy)ethyl)(methyl)carbamate.
Reduction: Benzyl (2-(2-hydroxyethoxy)ethyl)amine.
Substitution: Various benzyl-substituted derivatives.
科学研究应用
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The hydroxyethoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
相似化合物的比较
Similar Compounds
Benzyl carbamate: A simpler derivative with a benzyl group and a carbamate moiety.
Benzyl (2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a hydroxyethoxyethyl group.
Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate: Lacks the methyl group present in benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate.
Uniqueness
This compound is unique due to the presence of both a hydroxyethoxyethyl group and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and potential therapeutic properties compared to similar compounds.
属性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
benzyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO4/c1-14(7-9-17-10-8-15)13(16)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
InChI 键 |
BTZBVTLPHVTGNL-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOCCO)C(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiaspiro[3.3]heptan-6-ol](/img/structure/B13499319.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)

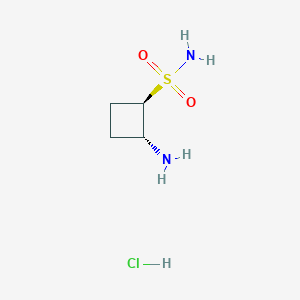

![3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13499367.png)
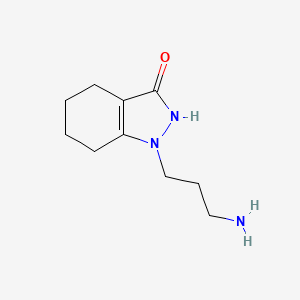

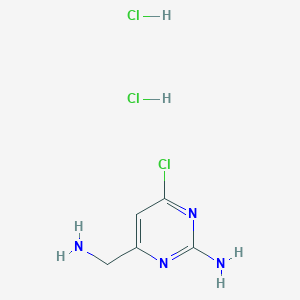
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)

![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
